molecular formula C11H10N2O4S B2442420 methyl 2-(3-methyl-1,2-oxazole-5-amido)thiophene-3-carboxylate CAS No. 946204-95-1

methyl 2-(3-methyl-1,2-oxazole-5-amido)thiophene-3-carboxylate

Cat. No.: B2442420
CAS No.: 946204-95-1
M. Wt: 266.27
InChI Key: VQJOEFBYFVXVGK-UHFFFAOYSA-N
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Description

methyl 2-(3-methyl-1,2-oxazole-5-amido)thiophene-3-carboxylate is a complex organic compound that features a combination of isoxazole and thiophene rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and material science. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-methyl-1,2-oxazole-5-amido)thiophene-3-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

methyl 2-(3-methyl-1,2-oxazole-5-amido)thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted isoxazole or thiophene derivatives.

Scientific Research Applications

methyl 2-(3-methyl-1,2-oxazole-5-amido)thiophene-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(3-methyl-1,2-oxazole-5-amido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, modulating their activity. The thiophene ring can enhance the compound’s stability and facilitate its incorporation into larger molecular structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 2-(3-methyl-1,2-oxazole-5-amido)thiophene-3-carboxylate is unique due to the combination of isoxazole and thiophene rings, which provides a distinct set of chemical properties and potential applications. This dual-ring structure allows for versatile reactivity and the ability to interact with a wide range of biological targets.

Properties

IUPAC Name

methyl 2-[(3-methyl-1,2-oxazole-5-carbonyl)amino]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4S/c1-6-5-8(17-13-6)9(14)12-10-7(3-4-18-10)11(15)16-2/h3-5H,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJOEFBYFVXVGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=C(C=CS2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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